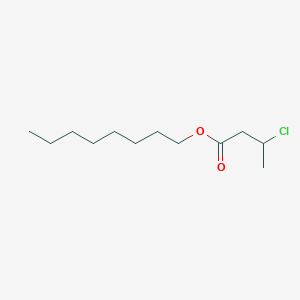
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone typically involves the reaction of 3-bromo-2-chloro-5-nitrobenzoyl chloride with 2-chlorobenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of (3-Amino-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone.
Oxidation: Formation of (3-Bromo-2-chloro-5-nitrobenzoic acid)(2-chlorophenyl)methanone.
Applications De Recherche Scientifique
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogen atoms influences its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to alterations in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-2-chloro-5-nitrophenyl)(2-methylphenyl)methanone
- (3-Bromo-2-chloro-5-nitrophenyl)(2-fluorophenyl)methanone
- (3-Bromo-2-chloro-5-nitrophenyl)(2-aminophenyl)methanone
Uniqueness
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
90019-34-4 |
|---|---|
Formule moléculaire |
C13H6BrCl2NO3 |
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
(3-bromo-2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H6BrCl2NO3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H |
Clé InChI |
UIAZSOSLCVLZNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)

stannane](/img/structure/B14377397.png)

![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)





